PGD1 vs. PGD2: 10-Fold Lower Potency in ADP-Induced Human Platelet Aggregation
In direct comparative functional assays, PGD1 exhibits approximately 10-fold lower potency than PGD2 as an inhibitor of ADP-induced human platelet aggregation [1]. This differentiation is crucial for researchers investigating prostanoid-mediated anti-thrombotic mechanisms or developing assays where a lower-potency control is required.
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 320 ng/mL |
| Comparator Or Baseline | PGD2 (IC50 approximately 32 ng/mL, inferred from 10-fold difference) |
| Quantified Difference | Approximately 10-fold lower potency |
| Conditions | In vitro human platelet aggregation assay stimulated by adenosine diphosphate (ADP) |
Why This Matters
This 10-fold potency difference allows PGD1 to serve as a less potent control in anti-platelet studies, enabling dose-response differentiation that would be compressed with PGD2.
- [1] Bundy, G. L., Morton, D. R., Peterson, D. C., Nishizawa, E. E., & Miller, W. L. (1983). Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues. Journal of Medicinal Chemistry, 26(6), 790-799. View Source
